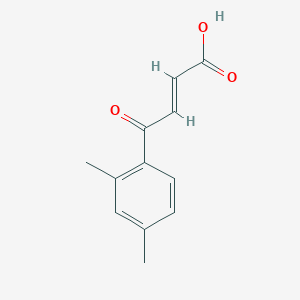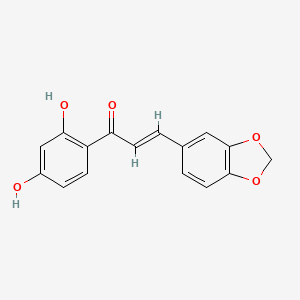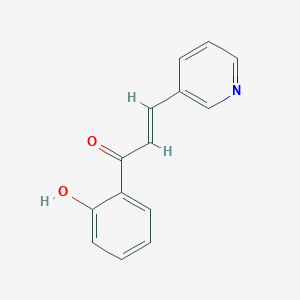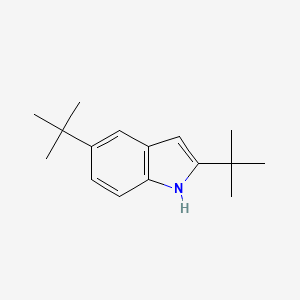
2,5-ditert-butyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-ditert-butyl-1H-indole is an organic chemical compound classified under indole derivatives. It has a molecular formula of C16H23N and a molecular weight of 229.36 g/mol .
Molecular Structure Analysis
The molecular structure of 2,5-ditert-butyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The molecular formula is C16H23N .Chemical Reactions Analysis
Indole derivatives, including 2,5-ditert-butyl-1H-indole, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the indole moiety’s ability to bind with high affinity to multiple receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Indoles, including derivatives like 2,5-ditert-butyl-1H-indole, have been synthesized and functionalized through various methods, highlighting the versatility and significance of palladium-catalyzed reactions in organic synthesis. These methods offer access to a wide range of functionalities, applicable to complex molecules with less waste production compared to classical synthesis methods (Cacchi & Fabrizi, 2005).
Catalytic Applications
In catalysis, the synthesis of bis(indolyl)methanes using room temperature ionic liquids (RTILs) has demonstrated an eco-friendly and efficient process, with RTILs serving as recyclable catalysts. This method is compatible with various functional groups, providing excellent yields under mild conditions and showcasing the potential of indole derivatives in sustainable chemical processes (Yadav, Reddy, & Sunitha, 2003).
Anion Sensing
The synthesis of 2-alkylated indole derivatives has revealed their application in anion sensing, where some derivatives exhibited selective recognition and sensing ability towards specific anions. This application underscores the utility of indole derivatives in developing sensors for environmental and biological monitoring (Bayindir & Saracoglu, 2016).
Drug Development
The indole scaffold is identified as a "privileged" structure in drug development, with representation in a significant number of natural isolates and medicinal agents. Research into enantioselective organocatalytic alkylations of indoles underscores their importance in synthesizing biomedically relevant molecules, highlighting the indole framework's potential in developing new therapeutic agents (Austin & MacMillan, 2002).
Pharmacological Activities
Indole derivatives, including those similar to 2,5-ditert-butyl-1H-indole, are central to many synthetic and natural compounds with significant biological activity. Studies have synthesized new derivatives showing potential as antibacterial, anticancer, antioxidants, and anti-inflammatory agents, further cementing the role of indole derivatives in medicinal chemistry and drug design (Sravanthi & Manju, 2016).
Eigenschaften
IUPAC Name |
2,5-ditert-butyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2,3)12-7-8-13-11(9-12)10-14(17-13)16(4,5)6/h7-10,17H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFPVCCYRUVHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289114 |
Source


|
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-ditert-butyl-1H-indole | |
CAS RN |
900640-46-2 |
Source


|
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


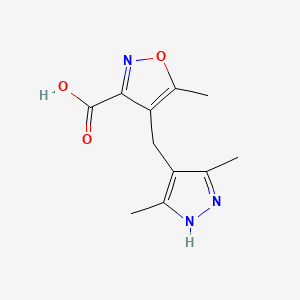
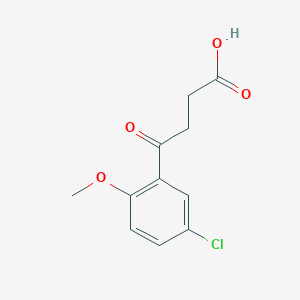
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)


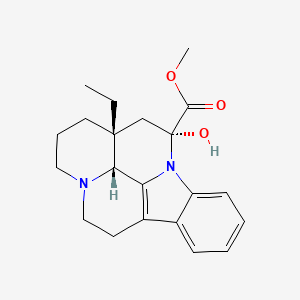
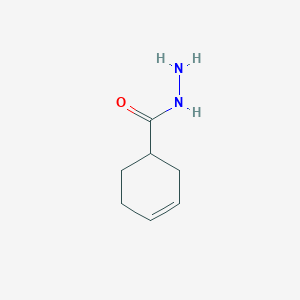


![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
